molecular formula C20H21ClFNO2 B2982961 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide CAS No. 1211800-46-2

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide

Cat. No. B2982961
CAS RN: 1211800-46-2
M. Wt: 361.84
InChI Key: YFLHHCZZVQDZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H21ClFNO2 and its molecular weight is 361.84. The purity is usually 95%.
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Scientific Research Applications

Antipathogenic Activity

A study on thiourea derivatives, which have a structural similarity to the specified compound, revealed significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these derivatives for developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Anticonvulsant Properties

Research on anticonvulsant enaminones, closely related to the compound , provided insights into the structural requirements for anticonvulsant activity. Such compounds were evaluated using models like the amygdala kindling model, aiding in understanding their potential therapeutic applications (Scott et al., 1993).

Electrochemical Applications

The study of electroactive polyamides with bis(diphenylamino)-fluorene units, which share structural features with the specified compound, showed outstanding thermal stability and reversible electrochromic characteristics. This suggests potential applications in areas like electrochromic devices and smart materials (Sun et al., 2016).

Anti-Candida Agents

Imidazole analogues of fluoxetine, structurally related to the specified compound, demonstrated potent anti-Candida activity, surpassing traditional antifungal agents. This indicates a potential application in developing new antifungal therapeutics (Silvestri et al., 2004).

Antimicrobial Activity

A compound with a structure similar to the specified molecule showed potent antibacterial activity, especially against anaerobic bacteria. The compound's design aimed to act as a pro-drug, releasing the lethal species specifically within the target bacterial cell (Dickens et al., 1991).

Anticancer Potential

Studies on compounds structurally related to 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide revealed significant anticancer activity. These compounds were tested against various cancer cell lines, indicating potential applications in cancer therapy (Gokhale, Dalimba, & Kumsi, 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO2/c1-19(2,25-17-9-5-15(21)6-10-17)18(24)23-13-20(11-12-20)14-3-7-16(22)8-4-14/h3-10H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLHHCZZVQDZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CC1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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